molecular formula C29H32N6O6 B10776662 n-1,2,3,4-Tetrahydronaphth-1-yl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine

n-1,2,3,4-Tetrahydronaphth-1-yl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine

Cat. No.: B10776662
M. Wt: 560.6 g/mol
InChI Key: FDZQGEIYGFPMOB-ZUURFMEUSA-N
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Description

n-1,2,3,4-Tetrahydronaphth-1-yl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine: is a complex organic compound that combines a tetrahydronaphthalene moiety with a dimethoxybenzamido group and a deoxy-adenosine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-1,2,3,4-Tetrahydronaphth-1-yl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine typically involves multiple steps:

    Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Attachment of the Dimethoxybenzamido Group: This step involves the reaction of 3,5-dimethoxybenzoic acid with an amine derivative of the tetrahydronaphthalene moiety, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Incorporation of the Deoxy-Adenosine: The final step involves the coupling of the intermediate product with 2’-deoxy-adenosine, which can be facilitated by using phosphoramidite chemistry or other nucleoside coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for hydrogenation and automated synthesizers for nucleoside coupling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tetrahydronaphthalene moiety can undergo oxidation to form naphthalene derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride (SnCl2) or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron powder in acetic acid.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Naphthalene derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Nucleoside Analogues: Studied for its potential as a nucleoside analogue in antiviral and anticancer research.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of n-1,2,3,4-Tetrahydronaphth-1-yl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine involves its interaction with specific molecular targets. In the context of its potential antiviral or anticancer activities, it may act by:

    Inhibiting Enzymes: Binding to and inhibiting enzymes involved in nucleic acid synthesis.

    Intercalating DNA: Intercalating into DNA strands, thereby disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A simpler compound with similar structural features but lacking the nucleoside and benzamido groups.

    3,5-Dimethoxybenzoic Acid: Shares the dimethoxybenzamido moiety but lacks the tetrahydronaphthalene and nucleoside components.

    2’-Deoxy-Adenosine: A nucleoside analogue without the tetrahydronaphthalene and benzamido groups.

Uniqueness

The uniqueness of n-1,2,3,4-Tetrahydronaphth-1-yl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine lies in its combination of three distinct moieties, which confer a unique set of chemical and biological properties

Properties

Molecular Formula

C29H32N6O6

Molecular Weight

560.6 g/mol

IUPAC Name

N-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-[6-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]purin-9-yl]oxolan-3-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C29H32N6O6/c1-39-18-10-17(11-19(12-18)40-2)28(38)34-23-25(37)22(13-36)41-29(23)35-15-32-24-26(30-14-31-27(24)35)33-21-9-5-7-16-6-3-4-8-20(16)21/h3-4,6,8,10-12,14-15,21-23,25,29,36-37H,5,7,9,13H2,1-2H3,(H,34,38)(H,30,31,33)/t21-,22-,23-,25-,29-/m1/s1

InChI Key

FDZQGEIYGFPMOB-ZUURFMEUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)C(=O)N[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N[C@@H]5CCCC6=CC=CC=C56)CO)O)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2C(C(OC2N3C=NC4=C(N=CN=C43)NC5CCCC6=CC=CC=C56)CO)O)OC

Origin of Product

United States

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